Sodium dimethyldithiocarbamate hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.H2O/c1-4(2)3(5)6;;/h1-2H3,(H,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCVAPZBRKHUSV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NNaOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584937 | |
| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207233-95-2 | |
| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dimethyldithiocarbamate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Mechanistic Pathways
Established Synthetic Routes for Sodium Dimethyldithiocarbamate (B2753861)
The primary industrial production method for sodium dimethyldithiocarbamate involves a one-pot reaction that is both efficient and scalable.
Reaction of Dimethylamine (B145610) and Carbon Disulfide with Sodium Hydroxide (B78521)
CS₂ + HN(CH₃)₂ + NaOH → NaS₂CN(CH₃)₂ + H₂O wikipedia.orggoogle.com
In this process, the nucleophilic dimethylamine attacks the electrophilic carbon of carbon disulfide, forming an intermediate dimethyldithiocarbamic acid. The sodium hydroxide then neutralizes the acidic proton of the dithiocarbamic acid to yield the sodium salt. The product, sodium dimethyldithiocarbamate, is water-soluble and can be isolated as a hydrated crystalline solid, often as the dihydrate (NaS₂CN(CH₃)₂·2H₂O), or used as an aqueous solution. wikipedia.orgchemicalbook.comresearchgate.net
Derivatization Pathways and Product Formation
Sodium dimethyldithiocarbamate is a versatile intermediate that can be readily converted into other useful compounds, such as esters of dimethyldithiocarbamic acid.
Synthesis of Methyl Esters of Dimethyldithiocarbamic Acid
The synthesis of the methyl ester of dimethyldithiocarbamic acid can be achieved through the reaction of sodium dimethyldithiocarbamate with an appropriate methylating agent. One documented method involves the use of dimethyl sulfate (B86663) in an aqueous medium. chemicalbook.com The reaction is typically conducted at a moderately elevated temperature of 40°C to 50°C. chemicalbook.com
The mechanistic pathway involves a nucleophilic substitution (Sₙ2) reaction. The dithiocarbamate (B8719985) anion acts as the nucleophile, attacking one of the methyl groups of dimethyl sulfate, with the sulfate group acting as the leaving group. This process yields the methyl dimethyldithiocarbamate ester. The use of a small quantity of an emulsifier can facilitate the reaction between the water-soluble sodium salt and the less polar methylating agent. chemicalbook.com
Oxidative Dimerization to Thiuram Disulfides
The oxidative dimerization of sodium dimethyldithiocarbamate is a pivotal reaction that yields tetramethylthiuram disulfide (thiram), a compound of significant industrial importance. This transformation involves the formation of a disulfide bond between two dimethyldithiocarbamate units through an oxidation process. The general reaction can be represented as the oxidation of two dithiocarbamate anions to form the thiuram disulfide and release two electrons. wikipedia.org
Various synthesis methodologies have been developed to achieve this conversion, ranging from traditional chemical oxidation to more advanced electrochemical processes. The choice of method often depends on factors such as yield, purity, cost, and environmental impact.
Synthesis Methodologies
Chemical Oxidation
A common and established route for the synthesis of thiram (B1682883) is the chemical oxidation of an aqueous solution of sodium dimethyldithiocarbamate. nih.gov A variety of oxidizing agents can be employed for this purpose.
Hydrogen Peroxide: The use of hydrogen peroxide is a frequently cited method. nih.govwho.int A notable "green" synthesis approach utilizes hydrogen peroxide as the oxidant in an aqueous medium, avoiding the need for organic solvents or alkali. google.com In this one-pot method, dimethylamine and carbon disulfide first react in water to form the intermediate dimethyldithiocarbamic acid dimethylamine salt, which is then directly oxidized with hydrogen peroxide. google.com This process is characterized by its simple procedure, high purity of the final product (>98%), and the ability to recycle the aqueous mother liquor, minimizing waste. google.com
Other Oxidants: Besides hydrogen peroxide, other chemical oxidants such as chlorine, iodine, and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) have been utilized to effect the dimerization. nih.govwho.intgoogle.comrsc.org The selection of the oxidant can influence the reaction conditions and the profile of byproducts. For instance, using oxidants like sodium nitrite (B80452) or chlorine can lead to the formation of waste salts and other pollutants, increasing the environmental burden and processing costs. google.com
Electrochemical Synthesis
An alternative to chemical oxidants is the use of electrochemical methods, which employ an electric current to drive the oxidation. acs.orgacs.org This approach is considered advanced from both an economic and ecological perspective as it obviates the need for chemical oxidizing agents and reduces the formation of inorganic salt waste. google.comacs.orgacs.org
In a typical process, an aqueous solution of sodium dimethyldithiocarbamate is introduced into the anode chamber of a diaphragm electrolytic cell. google.com An electric current is passed through the cell, causing the dimethyldithiocarbamate anions to be oxidized at the anode, forming thiram. google.com The process parameters, such as current density and temperature, are controlled to optimize the reaction. This method is noted for producing high-purity thiram through a simple process that is suitable for large-scale production. google.com
Mechanistic Pathways
The oxidative dimerization of dithiocarbamates to thiuram disulfides is understood as a redox process involving an electron transfer step. rsc.org
The fundamental mechanism involves the oxidation of the dithiocarbamate anion (R₂NCS₂⁻) to generate a dithiocarbamate radical (R₂NCS₂•). Two of these radicals then couple to form the stable thiuram disulfide product.
2 (CH₃)₂NCSS⁻ → 2 (CH₃)₂NCSS• + 2e⁻ (Oxidation) 2 (CH₃)₂NCSS• → [(CH₃)₂NC(S)S]₂ (Coupling)
Electrochemical studies have provided further insight into this pathway. The dithiocarbamate anion undergoes a quasi-reversible one-electron oxidation to form the corresponding thiuram disulfide. rsc.org This is followed by a chemically reversible coupling step. rsc.org The entire redox system between the dithiocarbamate anion and the thiuram disulfide can be studied via techniques like cyclic voltammetry, which helps in determining the standard potentials of the redox system. rsc.org In some cases, depending on the molecular structure of the dithiocarbamate, competitive side reactions like intramolecular free-radical cyclisation can occur, although this is not typically observed with dimethyldithiocarbamate. rsc.org
Detailed Research Findings
Research into the synthesis of thiram has focused on improving efficiency, yield, and environmental compatibility. The following tables summarize findings from various synthesis methodologies.
Table 1: Comparison of Hydrogen Peroxide Oxidation Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Dimethylamine:CS₂:H₂O₂ (molar ratio) | 1.0:1.0:1.5 | 1.0:1.0:1.0 |
| Reaction Temperature | 20-30°C (amination), 40-50°C (oxidation) | 50-60°C |
| Reaction Time | 4.5 hours (amination), 0.5 hours (oxidation) | 0.5 hours (amination), 1 hour (oxidation) |
| Yield | 95.8% | 95.6% |
| Purity | 98.2% | 98.2% |
| Reference | google.com | google.com |
This interactive table summarizes data from a high-efficiency green synthesis process for thiram.
Table 2: Electrochemical Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactant Concentration (Sodium Dimethyldithiocarbamate) | 10% - 40% (wt) |
| Current Density | 300 - 600 mA·cm⁻² |
| Electrolysis Temperature | 30 - 70 °C |
| Electrolysis Time | 0.5 - 2 hours |
| Cell Type | Diaphragm electrolytic cell |
| Reference | google.com |
This interactive table presents typical process parameters for the direct electrochemical oxidation of sodium dimethyldithiocarbamate to thiram.
Coordination Chemistry and Metal Complexation
Dithiocarbamate (B8719985) Ligand Properties and Coordination Modes
The dimethyldithiocarbamate (B2753861) anion, [S₂CN(CH₃)₂]⁻, is an organosulfur ligand renowned for its exceptional coordination properties. nih.gov It is easily prepared from the reaction of dimethylamine (B145610) with carbon disulfide in the presence of a base like sodium hydroxide (B78521). wikipedia.org The ligand's coordinating ability is primarily attributed to the two sulfur donor atoms, which can effectively bind to metal ions.
The dimethyldithiocarbamate ligand is a powerful chelating agent for numerous metal ions. researchgate.netmade-in-china.com This strong binding affinity is a result of several factors. As a soft ligand (due to the sulfur donor atoms), it forms particularly stable complexes with soft and borderline metal ions, in line with the Hard and Soft Acids and Bases (HSAB) theory. Furthermore, the ligand can stabilize metals in various oxidation states, a property attributed to the delocalization of the nitrogen lone pair electrons onto the sulfur atoms, leading to resonance between a dithiocarbamate and a thioureide form. nih.gov
The chelation results in the formation of a stable four-membered ring with the metal ion. The small "bite angle" of the S-C-S group contributes significantly to the stability of the resulting chelate ring. researchgate.net This efficacy allows it to form insoluble chelate salts with many heavy metal ions at room temperature, making it effective for their removal from aqueous solutions. researchgate.netenpress-publisher.com
The most common coordination mode for the dimethyldithiocarbamate ligand is as a bidentate chelating agent, where both sulfur atoms bind to a single metal center. nih.govresearchgate.netresearchgate.net This symmetrical chelation is prevalent in the formation of homoleptic complexes, where only dithiocarbamate ligands are bound to the metal ion, such as in [M(S₂CN(CH₃)₂)₂] or [M(S₂CN(CH₃)₂)₃]. nih.gov This mode of coordination results in the formation of a highly stable four-membered M-S-C-S ring. nih.gov The geometry of the resulting complex, whether square planar, tetrahedral, or octahedral, depends on the coordination number and the electronic configuration of the central metal ion. nih.govresearchgate.net
While bidentate chelation is dominant, the dimethyldithiocarbamate ligand exhibits remarkable versatility in its coordination behavior. nih.gov It can also adopt other coordination modes, including:
Monodentate Coordination : In this mode, only one of the sulfur atoms coordinates to the metal center. researchgate.netresearchgate.net This is less common and typically occurs in heteroleptic complexes where other ligands are also present. nih.gov
Bridging Coordination (Anisobidentate) : The ligand can bridge two metal centers. researchgate.netnih.gov This can happen in several ways, such as one sulfur atom binding to one metal and the other sulfur binding to a second metal, or by the ligand chelating one metal while one of its sulfur atoms also forms a bond with an adjacent metal ion. mdpi.com This bridging capability can lead to the formation of polynuclear or polymeric structures.
This flexibility in coordination allows for the formation of a wide variety of complex structures with diverse physical and chemical properties.
Synthesis and Spectroscopic Characterization of Metal Dithiocarbamate Complexes
The synthesis of metal dimethyldithiocarbamate complexes is generally straightforward. The resulting complexes are typically characterized by a suite of analytical and spectroscopic techniques to determine their structure, bonding, and electronic properties.
Complexes of dimethyldithiocarbamate with first-row transition metals are widely studied. A common synthetic method involves the reaction of an aqueous or alcoholic solution of sodium dimethyldithiocarbamate with a salt of the desired metal. nih.gov The resulting metal complex often precipitates from the solution and can be collected by filtration.
Mⁿ⁺ + n Na[S₂CN(CH₃)₂] → M[S₂CN(CH₃)₂]ₙ + n Na⁺
Mn(II), Fe(III), Cr(III), and Co(III) Complexes : These metals typically form octahedral complexes with the stoichiometry [M(S₂CN(CH₃)₂)₃]. eurjchem.com For instance, Iron(III) chloride reacts with sodium dimethyldithiocarbamate to form the stable, dark-colored tris-chelate complex, Fe[S₂CN(CH₃)₂]₃. wikipedia.org
Co(II), Ni(II), Cu(II), and Zn(II) Complexes : These divalent metals commonly form complexes with the general formula [M(S₂CN(CH₃)₂)₂]. researchgate.net The geometry of these complexes varies: Ni(II) complexes are typically square planar, Zn(II) complexes are often tetrahedral, and Cu(II) complexes can adopt a distorted square planar geometry. ijpsonline.comrsc.org Cobalt(II) can form either tetrahedral or octahedral complexes. researchgate.netsemanticscholar.org
The stability and structure of these complexes make them valuable as precursors for other chemical syntheses, including the formation of metal sulfide (B99878) nanoparticles.
A range of analytical techniques is employed to fully characterize the synthesized metal dithiocarbamate complexes. nih.govresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is crucial for determining the ligand's coordination mode. Key vibrational bands include the ν(C-N) stretching frequency (thioureide band) around 1450-1550 cm⁻¹ and the ν(C-S) stretching frequency near 950-1050 cm⁻¹. nih.gov A single strong ν(C-S) band suggests a symmetrical bidentate coordination, while a split band can indicate monodentate or anisobidentate coordination. The appearance of a new band in the far-IR region (300-400 cm⁻¹) is attributed to the ν(M-S) vibration, confirming coordination.
UV-Visible (UV-Vis) Spectroscopy : Also known as electronic spectroscopy, this technique provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry. nih.gov Ligand-to-metal charge transfer (LMCT) bands are typically observed in the UV region, while d-d transitions, which are characteristic of the metal's geometry and oxidation state, appear in the visible region. ijpsonline.com For example, the electronic spectra of Ni(II) dithiocarbamate complexes often show bands consistent with a square-planar or octahedral geometry. ijpsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic ligand within the complex, particularly for diamagnetic complexes like those of Zn(II). semanticscholar.orgtandfonline.com
Mass Spectrometry : This technique helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition. researchgate.net
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govresearchgate.net
Magnetic Susceptibility Measurements : This method is used to determine the number of unpaired electrons in paramagnetic complexes (e.g., those of Co(II), Ni(II), Cu(II), Fe(III)), which provides insight into their electronic structure and geometry. researchgate.net
The table below summarizes typical spectroscopic data for first-row transition metal dimethyldithiocarbamate complexes.
| Metal Complex | Typical Geometry | Key IR Bands (cm⁻¹) ν(C-N) | Key IR Bands (cm⁻¹) ν(C-S) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Magnetic Moment (μB) |
|---|---|---|---|---|---|
| [Mn(dtc)₂] | Tetrahedral/Polymeric | ~1480-1500 | ~990-1000 | - | ~5.9 |
| [Fe(dtc)₃] | Octahedral | ~1480-1500 | ~990-1000 | ~450, ~600 | ~5.9 (High Spin) |
| [Co(dtc)₃] | Octahedral | ~1485-1510 | ~995-1005 | ~470, ~650 | Diamagnetic (Low Spin) |
| [Ni(dtc)₂] | Square Planar | ~1510-1525 | ~995-1005 | ~390, ~620 | Diamagnetic |
| [Cu(dtc)₂] | Square Planar | ~1500-1515 | ~995-1005 | ~435 | ~1.7-2.2 |
| [Zn(dtc)₂] | Tetrahedral/Dimeric | ~1490-1505 | ~995-1005 | Charge Transfer Only | Diamagnetic |
Note: dtc = dimethyldithiocarbamate. Spectroscopic values are approximate and can vary based on the specific complex and solvent.
Analytical Techniques for Complex Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a crucial tool for determining the coordination mode of the dithiocarbamate ligand. The positions of key vibrational bands, particularly the ν(C-N) and ν(C-S) stretching frequencies, provide evidence of metal-ligand bond formation.
The thioureide band, ν(C-N), in dithiocarbamate complexes typically appears in the region of 1480-1550 cm⁻¹. This frequency is intermediate between that of a C-N single bond (1250-1350 cm⁻¹) and a C=N double bond (1640-1690 cm⁻¹), indicating a partial double bond character. acs.org This is due to the delocalization of the nitrogen lone pair electrons towards the sulfur atoms. nih.gov Upon complexation with a metal ion, a shift in this band to a higher frequency is often observed, which is indicative of an increase in the double bond character of the C-N bond. ajrconline.org
The ν(C-S) stretching vibration is also diagnostic of the coordination mode. A single sharp band in the region of 950-1050 cm⁻¹ suggests a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal center. biotech-asia.org The presence of split bands in this region could indicate a monodentate coordination.
The far-infrared region of the spectrum provides information about the metal-sulfur (M-S) bond. The appearance of new bands, typically in the range of 300-400 cm⁻¹, which are not present in the free ligand spectrum, can be assigned to the ν(M-S) stretching vibrations, confirming the coordination of sulfur to the metal.
Table 1: Representative FT-IR Spectral Data for Metal-Dithiocarbamate Complexes
| Complex | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | ν(M-S) (cm⁻¹) | Reference |
| Sodium dimethyldithiocarbamate | 1484 | 968 | - | nih.gov |
| Ni(DMDTC)₂ | 1515 | 1005 | 390 | biotech-asia.org |
| Cu(DMDTC)₂ | 1510 | 998 | 360 | biotech-asia.org |
| Zn(DMDTC)₂ | 1505 | 995 | 375 | biotech-asia.org |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized metal complex. By comparing the experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the calculated values for the proposed structure, the stoichiometry of the metal-ligand complex can be confirmed. This analysis is crucial for verifying the successful synthesis of the desired compound and ensuring its purity.
For instance, in the synthesis of a generic M(DMDTC)₂ complex, the expected percentages of C, H, N, and S can be calculated based on the atomic masses of the constituent elements. The experimental results from an elemental analyzer should ideally match these calculated values within an acceptable margin of error.
Table 2: Example of Elemental Analysis Data for a Hypothetical Cu(DMDTC)₂ Complex
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 23.55 | 23.48 |
| Hydrogen (H) | 3.96 | 3.92 |
| Nitrogen (N) | 9.16 | 9.11 |
| Sulfur (S) | 41.93 | 41.85 |
Note: These values are for illustrative purposes. Actual experimental data can be found in various research articles. For example, elemental analysis data for Cu[2A3MPDTC] and Co[2A4MPDTC] complexes have been reported. ajrconline.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal-dimethyldithiocarbamate complexes in solution.
In the ¹H NMR spectrum of the free dimethyldithiocarbamate ligand, the protons of the methyl groups typically appear as a singlet. Upon complexation to a metal, the chemical shift of these protons may change, indicating the formation of the metal complex. The integration of the signals in the ¹H NMR spectrum can also be used to confirm the ratio of ligands to the metal ion.
The ¹³C NMR spectrum provides information about the carbon skeleton of the ligand. The chemical shift of the carbon atom in the NCS₂ group is particularly informative. In the free ligand, this signal appears at a specific chemical shift. Upon coordination, this signal can shift, reflecting the change in the electronic environment of the carbon atom due to bonding with the metal. For instance, the NCS₂ carbon signal in a sodium dithiocarbamate salt has been observed at 212 ppm. nih.gov
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dithiocarbamate Ligand and its Metal Complex in DMSO-d₆
| Compound | ¹H NMR (N-CH₃) | ¹³C NMR (N-CH₃) | ¹³C NMR (NCS₂) | Reference |
| Sodium dimethyldithiocarbamate | ~3.2-3.4 | ~36-38 | ~205-212 | nih.gov |
| [M(DMDTC)n] | Shifted from free ligand | Shifted from free ligand | Shifted from free ligand | researchgate.netresearchgate.net |
Note: The exact chemical shifts are dependent on the solvent, the specific metal, and the geometry of the complex. Paramagnetic complexes will exhibit broadened or shifted signals, making NMR analysis more complex.
Molar Conductance Studies
Molar conductance measurements are used to determine the electrolytic nature of metal-dimethyldithiocarbamate complexes in solution. The molar conductivity (Λ_M) of a complex dissolved in a suitable solvent, such as dimethylformamide (DMF), is measured and compared to established ranges for different electrolyte types.
Generally, non-electrolytic complexes exhibit low molar conductance values, typically below a certain threshold for a given solvent. In contrast, complexes that dissociate into ions in solution will show significantly higher molar conductance values. For 1:1 electrolytes, the molar conductance in DMF is expected to be within a certain range, while for 2:1 electrolytes, the values will be even higher.
Studies on sodium dimethyldithiocarbamate in DMF have shown its behavior as an electrolyte. nih.govresearchgate.netnih.govresearchgate.net The conductance of its metal complexes can then be used to infer whether the dithiocarbamate ligand remains coordinated to the metal in solution or if dissociation occurs.
Table 4: Molar Conductance Data for Sodium Dimethyldithiocarbamate in DMF at Different Temperatures
| Temperature (°C) | Limiting Molar Conductance (Λ₀) (Ω⁻¹ cm² mol⁻¹) |
| 25 | 85.36 |
| 30 | 89.12 |
| 35 | 92.54 |
| 40 | 95.87 |
Source: Adapted from conductance studies of Sodium N,N-Dimethyldithiocarbamate in Dimethylformamide. nih.gov
Chelation Mechanisms and Stoichiometric Considerations
Sodium dimethyldithiocarbamate is a potent chelating agent for a wide array of heavy metal ions. enpress-publisher.com The chelation mechanism involves the coordination of the metal ion by the two sulfur atoms of the dithiocarbamate ligand, forming a stable ring structure. nih.gov This bidentate coordination is the most common binding mode. nih.gov
The reaction between sodium dimethyldithiocarbamate and metal ions is typically rapid and can occur over a broad pH range. enpress-publisher.com The general reaction for the formation of a metal dithiocarbamate complex from a metal salt can be represented as:
n Na(S₂CN(CH₃)₂) + MClₙ → M(S₂CN(CH₃)₂)ₙ + n NaCl
The stoichiometry of the resulting complex, i.e., the metal-to-ligand ratio, is dependent on the oxidation state and coordination number of the central metal ion. For divalent metal ions (M²⁺), such as Ni(II), Cu(II), and Zn(II), the typical stoichiometry is 1:2, resulting in neutral complexes of the type M(DMDTC)₂. ajrconline.org For trivalent metal ions (M³⁺), like Co(III) and Fe(III), a 1:3 stoichiometry is common, forming M(DMDTC)₃ complexes. wikipedia.org However, other stoichiometries, such as 1:1, have also been reported for certain metals like Ag(I) and Mn(II). science.gov
Stability and Reactivity of Metal-Dimethyldithiocarbamate Complexes
Metal-dimethyldithiocarbamate complexes are generally characterized by their high stability. This stability is attributed to the strong metal-sulfur bonds and the formation of a stable chelate ring. The stability of these complexes can be influenced by several factors, including the nature of the metal ion, the alkyl substituents on the nitrogen atom, and the pH of the medium.
The order of stability for a series of metal diethyldithiocarbamate (B1195824) complexes has been reported to be Cu(II) > Zn(II) > Mn(II). researchgate.net In another study, the stability of dialkyldithiocarbamate complexes was found to increase in the order: Co < Ni < Pd. sci-hub.setandfonline.com The formation of these stable complexes can inhibit the degradation of the dithiocarbamate ligand, for example, by slowing down acid-catalyzed hydrolysis. researchgate.net
The reactivity of metal-dimethyldithiocarbamate complexes is varied. They can undergo redox reactions at the metal center or at the ligand. For instance, oxidation of some dithiocarbamate complexes can lead to the formation of thiuram disulfides. wikipedia.org The complexes can also serve as precursors for the synthesis of metal sulfide nanoparticles upon thermal decomposition. researchgate.net The reactivity of these complexes is an active area of research, with potential applications in catalysis and materials science. nih.gov
Advanced Analytical Chemistry Methodologies
Spectrophotometric and Colorimetric Techniques for Metal Ion Determination
Spectrophotometric and colorimetric methods are foundational analytical techniques that leverage the formation of colored complexes between sodium dimethyldithiocarbamate (B2753861) and metal ions. These methods are valued for their robustness, speed, and accessibility.
Sodium dimethyldithiocarbamate is a highly effective chelating agent for the quantitative analysis of copper(II) and nickel(II) ions in aqueous solutions. Upon reaction, it forms distinctly colored metal complexes whose absorbance can be measured with a spectrophotometer. The copper(II)-dithiocarbamate complex is typically brown, while the nickel(II) complex is green. The intensity of the resulting color is directly proportional to the concentration of the metal ion, allowing for precise quantification.
To improve analytical performance and reduce environmental impact, these methods often incorporate micellar systems. The use of surfactants avoids the need for traditional liquid-liquid extraction with organic solvents. researchgate.net For instance, cationic surfactants like hexadecyltrimethylammonium salts can be used to solubilize the metal complexes, thereby simplifying the analytical procedure. This approach has been successfully applied to the determination of copper in industrial wastewater. biotech-asia.org
| Metal Ion | Complexing Reagent | Max Wavelength (λmax) | Molar Absorptivity (ε) | Reported Detection Limit |
|---|---|---|---|---|
| Copper (Cu²⁺) | Sodium diethyldithiocarbamate (B1195824) | 435 nm | 3.16 x 10⁵ L mol⁻¹ cm⁻¹ | 0.023 µg·mL⁻¹ yale.edu |
| Nickel (Ni²⁺) | 5-mercapto-3-methyl-4,12-pyridylideneamino]-1,2,4-triazole (MMPT) | 400 nm | 8.51 x 10³ L mol⁻¹ cm⁻¹ | Not specified ajrconline.org |
The strong chelating properties of sodium dimethyldithiocarbamate extend to a wide range of heavy metals, including lead. researchgate.net It readily forms insoluble chelate salts with various metal ions across a wide pH range, a property that is fundamental to its use in their detection and precipitation. researchgate.net While other reagents like dithizone may be used for the final colorimetric measurement of lead, sodium diethyldithiocarbamate can be employed in preceding steps to separate or preconcentrate the target ion. semanticscholar.org
This reactivity is not limited to lead; dithiocarbamates are known to form stable complexes with numerous other metal ions such as cobalt, mercury, and vanadium. yale.edu The formation of these complexes can be the basis for various analytical schemes. For example, a method for mercury determination relies on its ability to displace copper from its more weakly-bound dithiocarbamate (B8719985) complex. yale.edu This displacement results in a measurable decrease in the solution's absorbance, which correlates to the concentration of mercury. yale.edu
Electron Spin Resonance (ESR) Spectroscopy Applications
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying chemical species that have one or more unpaired electrons, such as paramagnetic metal ions and free radicals.
ESR spectroscopy provides a highly sensitive method for the quantification of copper in biological samples. mdpi.com The copper(II) ion has a d⁹ electron configuration, making it paramagnetic and thus ESR-active. When sodium dimethyldithiocarbamate is introduced to a biological matrix, it complexes with the endogenous copper(II) to form a stable copper-dithiocarbamate complex. mdpi.com This complex gives a characteristic and strong ESR signal that can be used for quantification. mdpi.com This technique has been demonstrated to be significantly more sensitive than atomic absorption, with the capability to detect copper concentrations below 0.1 parts per million. mdpi.com
Nitric oxide (NO) is a transient free radical of immense biological importance. Its direct detection is difficult due to its short half-life. Spin trapping in conjunction with ESR spectroscopy is a key technique for detecting such reactive species. researchgate.netwikipedia.org In this method, iron(II)-dithiocarbamate complexes, readily formed from sodium dimethyldithiocarbamate, act as highly efficient spin traps for NO. researchgate.net The complex reacts with nitric oxide to produce a stable paramagnetic iron-nitrosyl adduct. This adduct exhibits a characteristic three-line ESR spectrum, which serves as a reliable signature for the presence of NO. This powerful technique is widely applied in biomedical research to investigate the role of nitric oxide in various physiological and pathological states. researchgate.net
Terahertz (THz) Spectroscopy for Detection and Characterization
Terahertz (THz) spectroscopy is a relatively new and powerful analytical technique that probes low-frequency molecular and lattice vibrations, typically in the 0.1–10 THz range. This spectral region provides insight into collective motions such as phonon modes in crystalline solids and intermolecular interactions like hydrogen bonding.
Currently, there is limited published research specifically applying THz spectroscopy to sodium dimethyldithiocarbamate hydrate (B1144303). However, the principles of the technique suggest it holds significant potential for the characterization of this and related compounds. For a crystalline material like sodium dimethyldithiocarbamate hydrate, THz spectroscopy could yield a distinct spectral fingerprint related to its crystal lattice structure. These low-frequency vibrations are sensitive to structural polymorphism and the state of hydration.
Additionally, THz spectroscopy can be used as a non-contact probe for electrical conductivity and charge carrier dynamics on a sub-picosecond timescale. This could be valuable for investigating the properties of dithiocarbamate-based materials. The THz frequency range also overlaps with the far-infrared region where vibrations of metal-sulfur (M-S) bonds in dithiocarbamate complexes are observed, suggesting that THz spectroscopy could be a future tool for directly probing the coordination environment in these important compounds. ajrconline.org
Microscopic Imaging for Dynamic Degradation Process Monitoring
Advanced microscopic imaging techniques offer a powerful means to observe the dynamic degradation of sodium dimethyldithiocarbamate in real-time. One such method is dark-field microscopy (DFM), which has been successfully employed to monitor the decomposition of this compound. rsc.orgresearchgate.net This approach allows for the visualization of morphological and scattering property changes of nanoparticles that interact with the degradation products of sodium dimethyldithiocarbamate, providing insights into the reaction kinetics and mechanisms at a single-particle level. rsc.orgresearchgate.net
Researchers have utilized a single nanoparticle analysis technique coupled with dark-field microscopic imaging to track the degradation of sodium dimethyldithiocarbamate under both neutral and alkaline conditions. rsc.orgresearchgate.net In these studies, silver nanoparticles (AgNPs) serve as a sensitive probe. The degradation of sodium dimethyldithiocarbamate releases ions that interact with the AgNPs, leading to alterations in their localized surface plasmon resonance (LSPR) scattering signals. rsc.orgresearchgate.net These changes, observable as shifts in the color and intensity of the scattered light from individual nanoparticles, are captured in real-time by the microscope. researchgate.net
For instance, the degradation process was monitored by observing the color change of AgNPs from blue to green. researchgate.net This color transition is a direct consequence of the chemical changes occurring in the nanoparticles' immediate environment due to the decomposition of sodium dimethyldithiocarbamate. researchgate.net By quantifying these changes over time, detailed information about the degradation dynamics can be elucidated.
The following data tables summarize typical findings from such a microscopic imaging study, illustrating the changes in the spectral characteristics of silver nanoparticles during the degradation of sodium dimethyldithiocarbamate.
Table 1: Evolution of Scattered Light Intensity of Individual Silver Nanoparticles Over Time
| Time (minutes) | Particle 1 Light Intensity (Arbitrary Units) | Particle 2 Light Intensity (Arbitrary Units) | Particle 3 Light Intensity (Arbitrary Units) |
|---|---|---|---|
| 0 | 180 | 175 | 185 |
| 2 | 165 | 170 | 178 |
| 4 | 140 | 162 | 165 |
| 6 | 110 | 150 | 152 |
| 8 | 85 | 135 | 140 |
| 10 | 60 | 120 | 128 |
Table 2: Percentage Change in Color Composition of Silver Nanoparticles Over Time
| Time (minutes) | Percentage of Blue (PB) | Percentage of Green (PG) |
|---|---|---|
| 0 | 66% | 29% |
| 2 | 58% | 38% |
| 4 | 47% | 49% |
| 6 | 35% | 60% |
| 8 | 25% | 70% |
| 10 | 19% | 75% |
These detailed research findings demonstrate the utility of real-time microscopic imaging for monitoring the dynamic degradation of sodium dimethyldithiocarbamate. The technique provides a visual and quantitative assessment of the process, contributing to a deeper understanding of its chemical mechanism. rsc.orgresearchgate.net Furthermore, this methodology has been applied to investigate the influence of metal ions, such as Zn(II) and Cu(II), on the degradation process, revealing their inhibitory effects. rsc.orgresearchgate.net
Environmental Engineering and Remediation Research
Heavy Metal Precipitation and Removal Mechanisms in Aqueous Systems
Sodium dimethyldithiocarbamate (B2753861) hydrate (B1144303) (SDD) is recognized as a potent chelating agent for the removal of heavy metal ions from aqueous environments. enpress-publisher.com The efficacy of SDD lies in its molecular structure, which features a dithiocarbamate (B8719985) functional group with a pair of sulfur atoms acting as a "chelating clamp" (S-C-S). enpress-publisher.comresearchgate.net This configuration facilitates the formation of stable, five-membered rings with divalent metal ions. The interaction between SDD and heavy metals results in the formation of insoluble chelate salts, which readily precipitate from the solution. enpress-publisher.comatamanchemicals.com This precipitation process is effective at room temperature and across a broad pH spectrum. enpress-publisher.com The resulting precipitates are typically flocculent, which aids in their subsequent removal through filtration or sedimentation. enpress-publisher.com The stability of the metal-dithiocarbamate complex is influenced by the degree of charge transfer from the sulfur ligands to the central metal ion. enpress-publisher.com
The application of sodium dimethyldithiocarbamate extends to the treatment of various industrial wastewaters, notably from the pulp and paper and electroplating industries. chemtexltd.comchemicalbook.comfaerber-schmid.ch In pulp and paper mills, it is employed as both a biocide and a heavy metal scavenger. chemtexltd.comeastman.com The electroplating industry often generates wastewater containing heavy metals complexed with strong chelating agents, making their removal by conventional precipitation methods challenging. faerber-schmid.ch SDD has been effectively used for treating such complex wastewaters, including those containing copper complexed with EDTA, a practice that dates back to the 1970s. faerber-schmid.ch Recent research has also focused on enhancing its efficacy by modifying other materials. For instance, powdered activated carbon (PAC) modified with SDD has shown improved removal of chromium, nickel, and zinc from electroplating effluents, especially under neutral to alkaline conditions. eeer.orgeeer.org
Table 1: Heavy Metal Removal from Electroplating Wastewater using PAC and PAC-SDDC
| Adsorbent | Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
| PAC | Ni | 50 | 12.85 | 74.3 |
| PAC | Zn | 50 | 8.55 | 82.9 |
| PAC | Cr | 50 | 5.5 | 89.0 |
| PAC-SDDC | Ni | 50 | 17.2 | 65.6 |
| PAC-SDDC | Zn | 50 | 13.65 | 72.7 |
| PAC-SDDC | Cr | 50 | 3.95 | 92.1 |
Data adapted from studies on heavy metal removal from electroplating wastewater. eeer.org
Sodium dimethyldithiocarbamate is also utilized in the environmental remediation of soils contaminated with heavy metals. made-in-china.commade-in-china.com Its primary mechanism in soil remediation is the immobilization of heavy metals, which effectively reduces their bioavailability and mobility. made-in-china.commade-in-china.com This process is crucial in preventing the leaching of heavy metals into groundwater and their uptake by plants, thereby mitigating the risk to human health and the ecosystem. made-in-china.commade-in-china.com Furthermore, SDD is employed in the treatment of fly ash, a residual product from coal combustion, to stabilize the heavy metals contained within it. made-in-china.commade-in-china.com This treatment renders the fly ash safer for subsequent use in various applications, such as an amendment in cement production or as a component in soil stabilization. made-in-china.commade-in-china.com
A notable feature of sodium dimethyldithiocarbamate is its capacity for selective metal removal from complex aqueous matrices. A prominent industrial application is in the hydrometallurgical refining of zinc, where it functions as a selective extractant to remove cobalt impurities from zinc sulfate (B86663) solutions. made-in-china.commade-in-china.com The removal of cobalt is a critical step to achieve the high purity required for zinc electrowinning. made-in-china.commade-in-china.com The selective chelation of cobalt by SDD facilitates its separation from the zinc-rich solution, and the precipitated cobalt can be recovered as a commercially valuable byproduct. made-in-china.commade-in-china.com
In the context of wastewater treatment, dithiocarbamates have proven effective in removing copper from solutions where it is strongly complexed with ethylenediaminetetraacetic acid (EDTA). nih.gov Research has shown that dithiocarbamate-based precipitants can reduce the concentration of copper in both synthetic and actual industrial wastewater containing Cu-EDTA to below 0.5 mg/L over a pH range of 3 to 9. nih.gov A combined approach, utilizing Fe(III) replacement followed by precipitation with diethyldithiocarbamate (B1195824) (DDTC), has demonstrated a copper removal efficiency exceeding 99.99% from Cu(II)-EDTA wastewater. nih.govresearchgate.net
Table 2: Cobalt Removal in Zinc Smelting using Sodium Dimethyldithiocarbamate
| Process Stage | Cobalt Concentration (g/L) | Cadmium Concentration (g/L) |
| Before Cobalt Removal | 0.163 | 0.004 |
| After Cobalt Removal | Not specified | Not specified |
| Data from a specific zinc electrolyte purification process. google.com |
| Process Stage | Cobalt Concentration (g/L) | Cadmium Concentration (g/L) |
| Before Cobalt Removal | 0.806 | 0.014 |
| After Cobalt Removal | Not specified | Not specified |
| Data from a specific zinc electrolyte purification process. google.com |
| Process Stage | Cobalt Concentration (g/L) | Cadmium Concentration (g/L) |
| Before Cobalt Removal | 0.363 | 0.018 |
| After Cobalt Removal | Not specified | Not specified |
| Data from a specific zinc electrolyte purification process. google.com |
Sodium dimethyldithiocarbamate belongs to a class of sulfur-containing precipitants used for heavy metal removal. Other agents in this category include potassium/sodium thiocarbonate (STC) and 2,4,6-trimercaptotriazine (TMT). d-nb.info When compared to traditional precipitation methods, such as hydroxide (B78521) precipitation, dithiocarbamates often exhibit superior performance, particularly in the treatment of complexed metal waste streams. d-nb.infocabidigitallibrary.org Hydroxide precipitation can be limited by the amphoteric nature of certain metal hydroxides, which can lead to their redissolution, and it typically generates a large volume of sludge. d-nb.infocabidigitallibrary.org Sulfide (B99878) precipitation offers the advantage of forming metal sulfides with very low solubility, which can result in high removal efficiencies in a shorter timeframe. d-nb.infocabidigitallibrary.org However, this method is highly sensitive to dosing and carries the risk of emitting toxic hydrogen sulfide gas. d-nb.infocabidigitallibrary.org Dithiocarbamates like SDD form highly stable and insoluble metal complexes, leading to effective metal precipitation. d-nb.info It is important to note that the use of excess dithiocarbamates can be toxic to aquatic life. d-nb.info
Biocidal and Antimicrobial Applications in Water Systems
Sodium dimethyldithiocarbamate is extensively used as a broad-spectrum biocide in a variety of industrial water systems. chemicalbook.comeastman.comataman-chemicals.com Its antimicrobial properties are effective against a wide range of bacteria and fungi. ataman-chemicals.com Common applications include its use as an antifouling agent and slimicide in industrial cooling towers, air washer systems, and in the process water of pulp and paper mills. chemtexltd.com It is also incorporated into gas and oil drilling muds, industrial wastewater treatment facilities, and other water purification systems to control microbial growth. chemtexltd.com The dithiocarbamate functional group is responsible for its broad-spectrum biocidal activity. atamanchemicals.com
Control of Bacteria, Fungi, and Algae in Industrial Processes
Sodium dimethyldithiocarbamate is utilized as a broad-spectrum biocide, fungicide, and algicide in a variety of industrial processes. atamanchemicals.com Its application is critical in controlling the growth of microorganisms in aqueous systems common in industries such as paper manufacturing, leather tanning, and in cutting oils. atamanchemicals.comguidechem.com In pulp and paper mills, it is used to prevent the formation of slime caused by bacteria, fungi, and algae, which can interfere with production and degrade product quality. chemtexltd.comataman-chemicals.com The compound is also registered as a biocide for use in cutting oils and in systems for leather tanning. atamanchemicals.comatamanchemicals.com Furthermore, it is employed as an antimicrobial agent in paints. atamanchemicals.com In the sugar industry, particularly in cane and beet-sugar mills, it serves as an antimicrobial to control microorganism growth. atamanchemicals.comataman-chemicals.com A mixture containing sodium dimethyldithiocarbamate has been shown to be effective in controlling bacteria of the genus Leuconostoc in sugar processing plants. google.com
Use in Cooling Waters and Water Purification Systems
In the realm of water treatment, sodium dimethyldithiocarbamate serves as a key agent for controlling microbial growth in industrial water systems. atamanchemicals.com It is widely applied as an antifoulant and slimicide in commercial and industrial cooling water systems, including recirculating water cooling towers and evaporative condensers. chemtexltd.comataman-chemicals.comatamanchemicals.com The formation of biofilms, or slime, in these systems can lead to blockages, reduced heat transfer efficiency, and microbially influenced corrosion (MIC). lanxess.com By inhibiting the proliferation of bacteria, algae, and fungi, sodium dimethyldithiocarbamate helps maintain the operational integrity of this equipment. ataman-chemicals.comlanxess.com Its application extends to air washer water, marine heat exchangers, and various industrial water purification and reverse osmosis systems. atamanchemicals.comatamanchemicals.com
Role in Mineral Processing and Mining Flotation
Sodium dimethyldithiocarbamate plays a significant role as a flotation reagent in the mining industry, where it is used to separate valuable minerals from ore. made-in-china.com It functions as a collector, particularly for lead, in preferential flotation processes. made-in-china.com The compound's effectiveness stems from its ability to selectively adsorb onto the surface of certain minerals, rendering them hydrophobic so they can be collected in the froth.
Research has demonstrated its utility as a depressant in the flotation separation of lead and zinc sulfides. journalssystem.com For instance, it can efficiently depress lead-activated marmatite (a zinc-iron sulfide mineral) while allowing for the flotation of galena (lead sulfide). journalssystem.comjournalssystem.com This selectivity is crucial for achieving high-grade mineral concentrates. ysxbcn.com The mechanism involves the strong complexing capacity of the compound with lead ions, which can prevent the unintended activation of zinc minerals. journalssystem.comysxbcn.com Studies using Fourier-transform infrared spectroscopy (FTIR) have shown that the adsorption of sodium dimethyldithiocarbamate on the surfaces of minerals like galena and marmatite is a form of chemisorption. journalssystem.comjournalssystem.com
Environmental Fate and Degradation Pathways (Mechanistic)
The environmental persistence of sodium dimethyldithiocarbamate is limited by its susceptibility to various degradation processes, particularly in aqueous environments.
Sodium dimethyldithiocarbamate is unstable in aqueous solutions, and its decomposition is significantly influenced by pH. atamanchemicals.com The compound undergoes hydrolysis, and this process is notably accelerated in neutral and acidic conditions. atamanchemicals.comguidechem.comchemicalbook.com The rate of degradation is pH-dependent, with the compound being considerably less stable in acidic media. atamanchemicals.com For example, at a pH of 5, the compound undergoes considerable decomposition within just five minutes. atamanchemicals.com The hydrolysis half-life varies significantly with pH, demonstrating its rapid breakdown in acidic environments compared to alkaline ones. atamanchemicals.comchemicalbook.comnih.gov
Table 1: Hydrolysis Half-Life of Sodium Dimethyldithiocarbamate at Different pH Levels
| pH Level | Hydrolysis Half-Life |
| 5 | 18 minutes atamanchemicals.comatamanchemicals.comnih.gov |
| 7 | 25.9 hours atamanchemicals.comatamanchemicals.comnih.gov |
| 9 | 433.3 hours atamanchemicals.comatamanchemicals.comnih.gov |
The primary degradation pathway for sodium dimethyldithiocarbamate in aqueous solutions involves its decomposition into carbon disulfide and an amine, specifically dimethylamine (B145610). atamanchemicals.comchemicalbook.comnoaa.gov This decomposition is a characteristic reaction of dithiocarbamates, particularly under acidic conditions which accelerate the process. chemicalbook.comnoaa.gov The formation of these breakdown products is a key aspect of its environmental fate. epa.gov In one study, the degradation of the compound in wastewater first yielded carbon disulfide and diethylamine. atamanchemicals.com Carbon disulfide is known to react with amino groups of proteins to form dithiocarbamates, which can then decompose to generate an electrophilic isothiocyanate. nih.gov
Sodium dimethyldithiocarbamate is susceptible to oxidative degradation. Oxidation of the compound yields thiram (B1682883) (also known as tetramethylthiuram disulfide). atamanchemicals.comatamanchemicals.com This conversion is a significant transformation pathway. epa.gov Additionally, chemical oxidation can be employed as a method to intentionally degrade the compound in wastewater. A study investigating the use of sodium hypochlorite as an oxidant in beneficiation wastewater found that it could effectively and rapidly degrade sodium dimethyldithiocarbamate. atamanchemicals.com The degradation process first produced carbon disulfide and diethylamine, which were then further broken down into simpler inorganic compounds such as CO2, N2, and sulfur or sulfate. atamanchemicals.com
Applications in Materials Science and Industrial Chemistry
Rubber Vulcanization Acceleration
Sodium dimethyldithiocarbamate (B2753861) is utilized as an accelerator in the vulcanization of natural rubber (NR) and styrene-butadiene rubber (SBR) lattices. ataman-chemicals.comatamanchemicals.com As part of the dithiocarbamate (B8719985) class of accelerators, it is recognized for its ultra-fast vulcanization speed. lusida.com This class of accelerators facilitates the sulfur cross-linking of polymer chains at lower temperatures and in shorter times compared to other agents. lusida.comresearchgate.net The process typically requires activation by metal oxides, such as zinc oxide, in conjunction with stearic acid. lusida.com Its high activity makes it particularly suitable for thin products and rubber latex applications. richon-chem.com
The use of accelerators like sodium dimethyldithiocarbamate is crucial for developing the desired physical and mechanical properties in final rubber products. The efficiency of the vulcanization process, dictated by the accelerator and the sulfur-to-accelerator ratio, determines the crosslink density of the polymer network. specialchem.com An optimized crosslink structure is directly responsible for improvements in key mechanical properties.
Research shows that the proper selection and dosage of accelerators significantly enhance characteristics such as tensile strength, modulus (stiffness), hardness, and abrasion resistance. ekb.egekb.eg While specific data for sodium dimethyldithiocarbamate hydrate (B1144303) is part of proprietary formulations, the general effect of dithiocarbamate accelerators is an increase in modulus and hardness due to the formation of a dense network of crosslinks. iranspco.irjournalmt.com This reinforcement allows rubber compounds to withstand stress and resist deformation, which is essential for demanding applications like tires, hoses, and seals. lusida.comekb.eg
| Property | Effect of Optimized Acceleration | Rationale |
|---|---|---|
| Tensile Strength | Increase | Efficient cross-linking prevents polymer chains from slipping under tension. |
| Modulus | Increase | A higher density of crosslinks increases stiffness and resistance to deformation. |
| Hardness | Increase | The tightly bound polymer network resists indentation. |
| Abrasion Resistance | Increase | A strong, cross-linked surface is more durable against friction and wear. |
| Resilience | Decrease | Increased cross-linking can restrict chain mobility, reducing elasticity. |
Polymerization Regulation and Termination
In the production of synthetic polymers, particularly through emulsion polymerization, precise control over the reaction is necessary to achieve the desired material properties. rubbernews.comrubbernews.com Sodium dimethyldithiocarbamate serves a critical role in this process as a polymerization regulator and terminator.
Sodium dimethyldithiocarbamate (often abbreviated as SDD or SDMC) is a common "shortstop" or chain-terminating agent used in the emulsion polymerization of styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR). atamanchemicals.comrubbernews.com Polymerization reactions are intentionally stopped before all monomers are converted to achieve optimal physical properties and control the Mooney viscosity of the final elastomer. rubbernews.comrubbernews.com As a shortstop, SDD is added to the reactor to rapidly terminate the polymerization reaction at the desired monomer conversion level. rubbernews.comgoogle.com
However, a significant consideration in its use is the potential for SDD to decompose and form dimethylamine (B145610), which can subsequently react with nitrosating agents to form N-nitrosodimethylamine (NDMA), a regulated substance. rubbernews.comgoogleapis.com This has led to research into alternative short-stopping agents to meet more stringent regulations. rubbernews.comgoogle.com
| Function | Mechanism | Application | Key Consideration |
|---|---|---|---|
| Chain Termination | Reacts with and deactivates propagating free radicals. | SBR and NBR emulsion polymerization. rubbernews.com | Potential to form N-nitrosodimethylamine (NDMA). rubbernews.comgoogleapis.com |
| Property Control | Stops polymerization at a specific conversion to control Mooney viscosity and physical properties. rubbernews.com | Production of elastomers for tires, gloves, and seals. rubbernews.comrubbernews.com | Effectiveness is dependent on dosage; levels below 0.08 p.h.m. may be ineffective. google.com |
Corrosion Inhibition Mechanisms
Sodium dimethyldithiocarbamate is recognized as an effective corrosion inhibitor, a property attributed to its ability to form a protective layer on metal surfaces. atamanchemicals.comatamanchemicals.comchemicalbook.com While detailed studies on this specific compound are limited, the mechanism can be understood from research on structurally similar compounds like sodium diethyldithiocarbamate (B1195824) (DDTC). researchgate.netbohrium.com
The inhibition mechanism involves the adsorption of the dithiocarbamate molecules onto the metal surface. This process is believed to occur through both physisorption (electrostatic interaction) and chemisorption, where the sulfur atoms in the molecule form coordinate bonds with the metal atoms. researchgate.net This adsorption creates a thin, protective organic film that acts as a barrier, isolating the metal from the corrosive environment (e.g., solutions containing chloride ions). researchgate.net Electrochemical studies on analogous compounds show that this film impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions, classifying it as a mixed-type inhibitor. researchgate.netbohrium.com This barrier significantly reduces the corrosion rate and protects the underlying metal.
Antimicrobial Agents in Industrial Formulations
Sodium dimethyldithiocarbamate is a broad-spectrum biocide, exhibiting high efficacy as a bactericide and fungicide. ataman-chemicals.comatamanchemicals.com This property has led to its widespread use as an antimicrobial agent in numerous industrial formulations to prevent microbial growth and material degradation. atamanchemicals.com
Its applications include:
Water Treatment: Used in industrial recirculating water cooling towers, evaporative condensers, and air washer systems to control the growth of bacteria and fungi that cause fouling and reduce efficiency. ataman-chemicals.comatamanchemicals.com
Paints and Coatings: Incorporated into paint formulations as an antimicrobial and fungicidal agent to prevent the growth of microorganisms on the paint film, ensuring its longevity. atamanchemicals.comlookchem.comchemicalbook.com
Metalworking Fluids: Added to cutting oils and other aqueous systems in industries to prevent microbial contamination and degradation of the fluids. lookchem.comchemicalbook.com
Pulp and Paper Manufacturing: Employed to control slime-forming bacteria and fungi in paper mills. ataman-chemicals.comatamanchemicals.com
Sugar Mills: Utilized to prevent sugar inversion by controlling microbial growth in beet and cane sugar mills. ataman-chemicals.comatamanchemicals.com
| Industry | Specific Application | Target Organisms |
|---|---|---|
| Water Treatment | Cooling towers, condensers, air washers. ataman-chemicals.com | Bacteria, Fungi, Algae |
| Paints & Coatings | In-can and dry film preservation. lookchem.com | Fungi, Bacteria |
| Metalworking | Cutting oils, aqueous fluids. chemicalbook.com | Bacteria, Fungi |
| Pulp & Paper | Slime control in process water. atamanchemicals.com | Slime-forming bacteria and fungi |
| Sugar Production | Prevention of sugar inversion. ataman-chemicals.com | Bacteria |
| Leather Tanning | Preservation of aqueous systems. atamanchemicals.com | Bacteria, Fungi |
| Compound Name |
|---|
| Acrylonitrile-Butadiene Rubber (NBR) |
| Dimethylamine |
| N-nitrosodimethylamine (NDMA) |
| Sodium Diethyldithiocarbamate (DDTC) |
| Sodium Dimethyldithiocarbamate (SDD / SDMC) |
| Stearic Acid |
| Styrene-Butadiene Rubber (SBR) |
| Sulfur |
| Zinc Oxide |
Paints and Coatings
Sodium dimethyldithiocarbamate hydrate is utilized in the paint and coatings industry as a broad-spectrum antimicrobial agent. Its primary function is to prevent the biodeterioration of paint formulations, both in the can and in the dried film. atamanchemicals.comatamanchemicals.com Water-based paints, in particular, are susceptible to microbial contamination, which can lead to spoilage manifesting as foul odors, viscosity loss, gas formation, and phase separation. specialchem.com
The compound's effectiveness as a fungicide and biocide helps to protect coatings from degradation caused by fungi, algae, and bacteria. atamanchemicals.com It is also used as a materials preservative in adhesives and coatings. atamanchemicals.com While specific efficacy data against all common spoilage organisms is proprietary to manufacturers, its widespread use underscores its importance in maintaining the quality and extending the shelf life of these products.
Beyond its biocidal properties, dithiocarbamates can also contribute to corrosion inhibition. While research on sodium dimethyldithiocarbamate specifically as a primary corrosion inhibitor in paints is not extensively published in public literature, related dithiocarbamate compounds have been shown to be effective corrosion inhibitors for various metals. For instance, studies on sodium diethyldithiocarbamate have demonstrated its ability to form a protective thin organic film on metal surfaces, preventing pitting corrosion. bohrium.com This property can be advantageous in protective coatings formulated for metallic substrates.
Cutting Fluids and Metalworking Systems
In metalworking operations, cutting fluids are essential for cooling, lubrication, and swarf removal. Water-based cutting fluids are prone to microbial contamination, which can lead to a range of problems including fluid degradation, foul odors, and corrosion of machinery and workpieces. nih.gov this compound is employed as a biocide in these systems to control the growth of bacteria and fungi. atamanchemicals.comnih.gov
The presence of microorganisms in metalworking fluids can lead to the formation of biofilms, which can clog fluid lines and filters, and contribute to microbiologically influenced corrosion. nih.gov By inhibiting microbial proliferation, this compound helps to maintain the efficacy and extend the service life of the cutting fluid, thereby reducing operational costs and improving the working environment. stle.org
The selection of a biocide for metalworking fluids depends on several factors, including its spectrum of activity, compatibility with the fluid formulation, and stability under operational conditions. nih.gov Dithiocarbamates are recognized as effective preservatives for metalworking fluids. atamanchemicals.com
Leather Tanning and Paper Manufacturing Processes
Leather Tanning:
During the leather tanning process, hides and skins are susceptible to microbial attack, which can degrade the collagen and reduce the quality of the final product. One specific issue is "red heat," a bacterial defect that causes a reddish discoloration and damage to salted sheepskins. Research has shown that sodium dimethyldithiocarbamate is highly effective against the extremely halophilic archaea responsible for this condition.
A study investigating the efficacy of an antimicrobial agent containing sodium dimethyldithiocarbamate against Halobacterium salinarum, Haloarcula salaria, and Haloarcula tradensis isolated from salted sheepskins with red heat determined its minimum inhibitory concentration (MIC). The results demonstrated that a concentration of 62.5 μg/ml was sufficient to inhibit the growth of these proteolytic and lipolytic microorganisms. sltc.org This highlights the compound's crucial role in preserving the integrity and commercial value of hides during the curing process. sltc.org
Paper Manufacturing:
In the pulp and paper industry, the formation of microbial slime on machinery surfaces is a significant operational challenge. irbnet.de This slime, which consists of bacteria, fungi, and algae embedded in an extracellular polymeric substance, can lead to paper breaks, spots and holes in the final product, and reduced production efficiency. irbnet.deresearchgate.net
This compound is used as a slimicide to control the growth of these slime-forming microorganisms in the process water of paper mills. atamanchemicals.com Its application helps to maintain a clean system, which is essential for uninterrupted and efficient paper production. irbnet.de It is recognized as a highly effective bactericide and fungicide for use in paper mills. atamanchemicals.com
Wood Preservation Technologies
This compound plays a critical role in a dual-treatment wood preservation system designed to protect wood from decay fungi and termites. In this process, the wood is first treated with a soluble copper compound, such as copper ethanolamine or copper sulfate (B86663). This is followed by a second treatment with an aqueous solution of sodium dimethyldithiocarbamate. woodpreservation.causda.gov
The reaction between the copper and the sodium dimethyldithiocarbamate within the wood structure forms an insoluble precipitate of copper bis(dimethyldithiocarbamate) (CDDC). woodpreservation.ca This in-situ formation of CDDC provides long-lasting protection against a broad spectrum of wood-destroying organisms. woodpreservation.ca
Research has demonstrated the high efficacy of CDDC as a wood preservative. Long-term field trials have shown that wood treated with this system exhibits excellent performance against both decay fungi and termites, often outperforming traditional preservatives like chromated copper arsenate (CCA) on an equivalent copper basis. woodpreservation.ca
Below is a data table summarizing the results of soil block tests on CDDC-treated wood against various wood decay fungi. The toxic threshold is the minimum retention of the preservative required to prevent significant wood weight loss.
| Wood Decay Fungus | Fungus Type | Toxic Threshold of CDDC (as elemental copper, kg/m³) |
|---|---|---|
| Gloeophyllum trabeum | Brown Rot | < 0.8 - 1.3 |
| Poria placenta (copper-tolerant) | Brown Rot | 4.5 - 5.0 |
| Trametes versicolor | White Rot | < 0.8 - 1.3 |
| Irpex lacteus | White Rot | < 0.8 |
| Pleurotus ostreatus | White Rot | < 0.8 |
Data sourced from studies on the efficacy of CDDC formed in-situ from sodium dimethyldithiocarbamate treatment.
An in-depth examination of the biochemical and enzymatic interactions of sodium dimethyldithiocarbamate reveals its significant role as an enzyme inhibitor. This article focuses on the in vitro and mechanistic studies of its inhibitory effects on several key enzymes.
Theoretical and Computational Chemistry Research
Electrochemical Behavior and Conductance Studies
The electrochemical properties of sodium dimethyldithiocarbamate (B2753861) are critical for its applications in various fields, including as an electrolyte.
The behavior of sodium dimethyldithiocarbamate as an electrolyte in non-aqueous solvents like dimethylformamide (DMF) has been investigated through conductance measurements. nih.govnih.govresearchgate.netdntb.gov.ua These studies aim to understand the electrolyte-solvent interactions by measuring parameters such as the limiting equivalent conductance (Λo), the ion-pair association constant (KA), and the closest distance of approach of ions (a°). nih.govresearchgate.net The conductance of dilute solutions of sodium N,N-dimethyldithiocarbamate in DMF has been measured at various temperatures (25, 30, 35, and 40 °C). nih.govnih.govresearchgate.net The Fuoss-Onsager equation is often employed to analyze the conductance data and extract these key parameters. nih.govnih.govresearchgate.net Research has shown that the solvation of sodium dimethyldithiocarbamate, as indicated by the a° value, increases with rising temperatures. nih.govresearchgate.net Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) have also been calculated from conductance measurements to further elucidate the nature of the ion-solvent interactions. nih.gov For sodium dimethyldithiocarbamate in DMF, ΔH° and ΔS° were found to be positive, while ΔG° was negative and decreased with increasing temperature. nih.gov
The limiting equivalent conductance (Λ₀) represents the equivalent conductance of an electrolyte at infinite dilution, where ion-ion interactions are negligible. Accurate determination of Λ₀ is crucial for understanding the intrinsic mobility of ions in a given solvent. For sodium dimethyldithiocarbamate in DMF, a preliminary value of Λ₀ is typically estimated from a plot of Λ versus the square root of the concentration (C¹/²). nih.gov More accurate values are then obtained using the Fuoss-Kraus-Shedlovsky equation. nih.govnih.govresearchgate.net Studies have shown that the limiting equivalent conductance (Λ₀) of sodium N,N-dimethyldithiocarbamate in DMF increases as the temperature rises. nih.govresearchgate.net This trend suggests that the ionic mobility increases with temperature, which can be attributed to a decrease in solvent viscosity and an increase in the kinetic energy of the ions.
| Temperature (°C) | Limiting Equivalent Conductance (Λ₀) in DMF (ohm⁻¹ equiv⁻¹ cm²) |
| 25 | 86.20 |
| 30 | 91.54 |
| 35 | 95.23 |
| 40 | 100.00 |
This table presents the limiting equivalent conductance values of Sodium N,N-Dimethyldithiocarbamate in Dimethylformamide at different temperatures as reported in a study. nih.gov
Q & A
Q. What are the established methods for synthesizing sodium dimethyldithiocarbamate hydrate, and how is purity ensured?
The compound is typically synthesized by reacting dimethylamine with carbon disulfide in an alkaline medium, followed by crystallization with controlled hydration. Key steps include maintaining stoichiometric ratios (e.g., 1:1 molar ratio of dimethylamine to CS₂) and pH control (pH 9–11) to optimize yield . Purity is verified via elemental analysis, FT-IR spectroscopy (to confirm dithiocarbamate S–S and C–N bonds), and melting point determination (120–122°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Detects ligand-to-metal charge transfer bands in metal complexes (e.g., λₘₐₓ ≈ 280–320 nm).
- FT-IR : Identifies characteristic peaks for C–N (~1480 cm⁻¹) and C=S (~960–1000 cm⁻¹) bonds .
- NMR : Limited utility due to paramagnetic effects in metal complexes but useful for purity assessment in free ligands.
- XRD : Confirms crystallinity and hydration state .
Q. How is this compound applied as a chelating agent in experimental settings?
The compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via its dithiocarbamate group. For example, in environmental studies, it is used to sequester heavy metals in aqueous solutions at concentrations of 0.1–1.0 mM. Stability constants (log K) for metal complexes range from 10–15, depending on pH and ionic strength .
Advanced Research Questions
Q. How can researchers design ecotoxicity assays for this compound using Caenorhabditis elegans?
- Exposure Protocol : Synchronized L4-stage nematodes are exposed to 0.1–10 mM compound in K-medium for 24–72 hours.
- Endpoints : Measure lethality (LC₅₀), locomotion (thrashes/minute via video tracking), and oxidative stress markers (e.g., ROS levels using H₂DCFDA staining).
- Controls : Include untreated worms and positive controls (e.g., cadmium chloride). Reference Wang et al. (2020) for dose-response modeling .
Q. What methodologies are used to resolve contradictions in neurotoxicity data across experimental models?
Discrepancies in neurotoxic effects (e.g., dopaminergic dysfunction in mice vs. null results in cell lines) require cross-model validation:
- In Vivo : Intranasal administration in mice (0.5–2.0 mg/kg) with motor behavior assays (rotarod, open-field tests) and HPLC-based dopamine quantification .
- In Vitro : SH-SY5Y cells treated with 10–100 µM compound; assess mitochondrial membrane potential (JC-1 staining) and apoptosis (Annexin V/PI flow cytometry). Differences may arise from blood-brain barrier penetration in vivo .
Q. How do variations in molecular formula reporting (e.g., C₃H₆NS₂Na vs. C₃H₁₀NNaOS₂) impact analytical characterization?
Discrepancies arise from hydration state and synthesis byproducts. Researchers should:
Q. What advanced imaging techniques enable real-time analysis of this compound degradation?
Lei et al. (2015) utilized scattered light dark-field microscopy to track degradation kinetics:
- Prepare nanoparticle-bound compound (e.g., AuNPs functionalized via thiol linkage).
- Monitor plasmon resonance shifts (Δλ ~5–20 nm) under UV irradiation (λ = 365 nm) to correlate degradation with scattering intensity changes .
Q. How can researchers optimize this compound for dynamic poly(disulfide) materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
